molecular formula C17H19N5OS B5118754 [5-[(2-methylbenzimidazol-1-yl)methyl]-1H-pyrazol-3-yl]-thiomorpholin-4-ylmethanone

[5-[(2-methylbenzimidazol-1-yl)methyl]-1H-pyrazol-3-yl]-thiomorpholin-4-ylmethanone

Cat. No.: B5118754
M. Wt: 341.4 g/mol
InChI Key: GCIMYUWOEDMLOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-[(2-methylbenzimidazol-1-yl)methyl]-1H-pyrazol-3-yl]-thiomorpholin-4-ylmethanone is a complex organic compound that features a benzimidazole moiety, a pyrazole ring, and a thiomorpholine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-[(2-methylbenzimidazol-1-yl)methyl]-1H-pyrazol-3-yl]-thiomorpholin-4-ylmethanone typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[5-[(2-methylbenzimidazol-1-yl)methyl]-1H-pyrazol-3-yl]-thiomorpholin-4-ylmethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .

Biology

In biological research, [5-[(2-methylbenzimidazol-1-yl)methyl]-1H-pyrazol-3-yl]-thiomorpholin-4-ylmethanone has been studied for its potential as an enzyme inhibitor. It can interact with various biological targets, making it a candidate for drug development .

Medicine

Medically, this compound shows promise in the treatment of diseases due to its potential antimicrobial and anticancer properties. Its ability to inhibit specific enzymes makes it a valuable lead compound in drug discovery .

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance and functionality .

Mechanism of Action

The mechanism of action of [5-[(2-methylbenzimidazol-1-yl)methyl]-1H-pyrazol-3-yl]-thiomorpholin-4-ylmethanone involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [5-[(2-methylbenzimidazol-1-yl)methyl]-1H-pyrazol-3-yl]-thiomorpholin-4-ylmethanone apart is its combination of the benzimidazole, pyrazole, and thiomorpholine groups.

Properties

IUPAC Name

[5-[(2-methylbenzimidazol-1-yl)methyl]-1H-pyrazol-3-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5OS/c1-12-18-14-4-2-3-5-16(14)22(12)11-13-10-15(20-19-13)17(23)21-6-8-24-9-7-21/h2-5,10H,6-9,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCIMYUWOEDMLOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC3=CC(=NN3)C(=O)N4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.